

An In-Depth Technical Guide to 4-(4-Bromophenethyl)morpholine

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Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873

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IUPAC Name: 4-[2-(4-bromophenyl)ethyl]morpholine

This technical guide provides a comprehensive overview of **4-(4-Bromophenethyl)morpholine**, a morpholine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general information regarding the synthesis, biological activities, and experimental evaluation of related morpholine-containing compounds to provide a contextual framework for its potential applications and research directions.

Physicochemical Properties

While extensive experimental data for **4-(4-Bromophenethyl)morpholine** is not widely published, its basic physicochemical properties can be derived from its chemical structure.

Property	Value
IUPAC Name	4-[2-(4-bromophenyl)ethyl]morpholine
Molecular Formula	C ₁₂ H ₁₆ BrNO
Molecular Weight	270.17 g/mol
Canonical SMILES	C1COCCN1CCC2=CC=C(C=C2)Br
InChI Key	NCUTUFSXCVKNAD-UHFFFAOYSA-N

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^{[1][2]} Its presence can improve aqueous solubility, metabolic stability, and bioavailability.^[2] Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.^{[3][4]} The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.^[5]

Synthesis of Morpholine Derivatives

Detailed experimental protocols for the synthesis of **4-(4-Bromophenethyl)morpholine** are not readily available. However, a common synthetic route for N-phenethylmorpholines involves the reductive amination of phenylacetaldehyde derivatives with morpholine or the alkylation of morpholine with a phenethyl halide.

Representative Experimental Protocol: Synthesis of N-phenethylmorpholine

This protocol describes a general method for the synthesis of a related compound and can be adapted for the synthesis of **4-(4-Bromophenethyl)morpholine**.

Materials:

- 4-Bromophenethyl bromide
- Morpholine
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-bromophenethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove solid potassium carbonate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired **4-(4-Bromophenethyl)morpholine**.

Biological Activities of Morpholine Derivatives

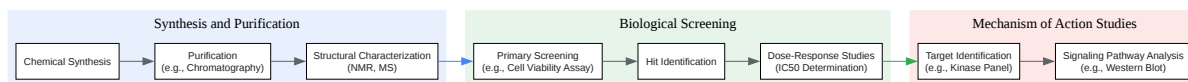
While specific quantitative biological data for **4-(4-Bromophenethyl)morpholine** is scarce, the broader class of morpholine derivatives has been extensively studied. The following table summarizes the reported biological activities of various morpholine-containing compounds, suggesting potential areas of investigation for the title compound.

Compound Class	Biological Activity	Example Target/Assay	Reference
Phenylmorpholines	CNS Stimulant	Monoamine transporter activity	[6]
Quinoline-morpholines	Anticancer	PI3K α inhibition, HepG2 cell proliferation	[1][7]
Phenylsulfonyl-morpholines	Anticancer (TNBC)	MDA-MB-231 cell growth inhibition (IC ₅₀ = 0.90 μ M for GL24)	[8]
Thiazine-morpholines	Antibacterial/Antifungal	Various bacterial and fungal strains	[9]
Quinoline-carbohydrazide derivatives with bromo-phenyl moiety	Antimicrobial	S. aureus DNA gyrase inhibition (IC ₅₀ = 8.45 μ M for compound 10)	[10]

Experimental and Logical Visualizations

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel synthetic compound like **4-(4-Bromophenethyl)morpholine** in a drug discovery setting.

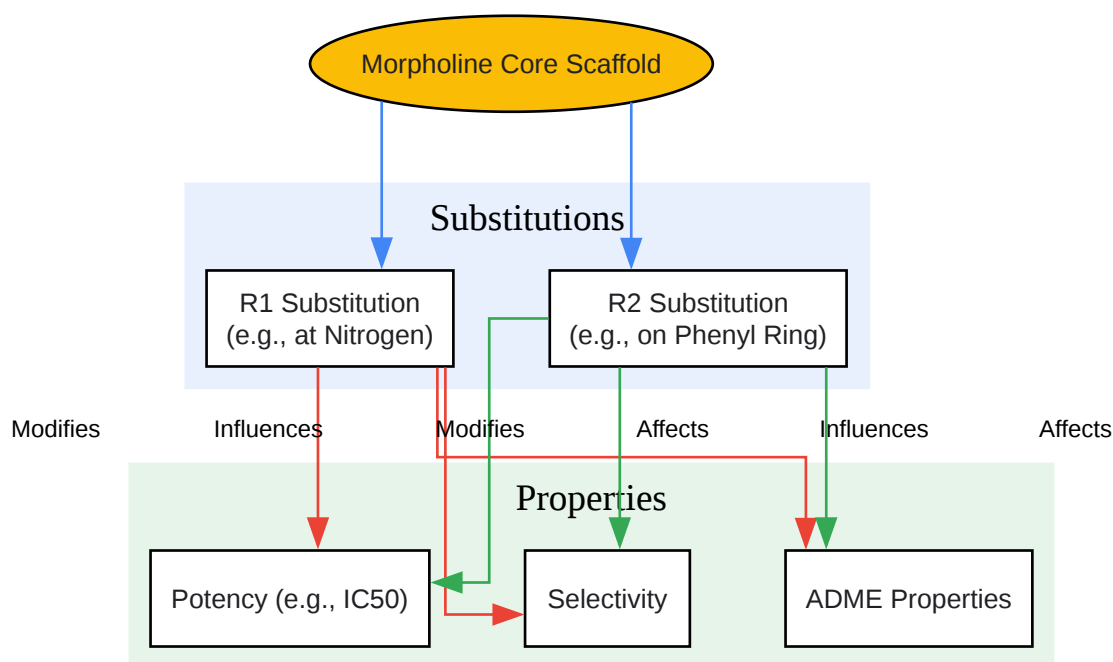


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A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

Logical Relationship: Structure-Activity Relationship (SAR) of Morpholine Derivatives

The following diagram illustrates the general principles of Structure-Activity Relationship (SAR) studies for morpholine derivatives, where different substitutions on the core structure are correlated with changes in biological activity.



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Logical diagram of Structure-Activity Relationship (SAR) for morpholine derivatives.

Conclusion and Future Directions

4-(4-Bromophenethyl)morpholine represents a potentially valuable building block for the development of novel therapeutic agents, given the well-established importance of the morpholine scaffold in medicinal chemistry. The presence of the bromophenyl group offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogs for SAR studies.

Future research should focus on the definitive synthesis and characterization of **4-(4-Bromophenethyl)morpholine**, followed by a systematic evaluation of its biological activities.

Based on the activities of related compounds, initial screening could target cancer cell lines (particularly breast cancer), various microbial strains, and assays for central nervous system activity. Subsequent hit-to-lead optimization, guided by SAR studies, could lead to the discovery of novel drug candidates.

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References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
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